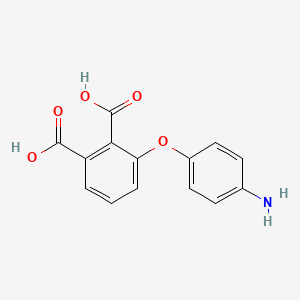
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid is an aromatic compound that features both amine and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. Its structure consists of a benzene ring substituted with an aminophenoxy group and two carboxylic acid groups, making it a versatile building block for synthesizing more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid typically involves the following steps:
Nitration: The starting material, 4-nitrophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Esterification: The intermediate product is esterified with phthalic anhydride to introduce the carboxylic acid groups.
Hydrolysis: Finally, the ester groups are hydrolyzed to yield the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid exerts its effects depends on its specific application:
Polymer Chemistry: Acts as a monomer that undergoes polycondensation reactions to form high-performance polymers.
Biological Systems: The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid groups can participate in esterification or amidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Similar structure but lacks the aminophenoxy group.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Positional isomer with carboxylic acid groups in the 1,3-positions.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Positional isomer with carboxylic acid groups in the 1,4-positions.
Uniqueness
3-(4-Aminophenoxy)benzene-1,2-dicarboxylic acid is unique due to the presence of both an aminophenoxy group and two carboxylic acid groups on the benzene ring. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
91459-85-7 |
|---|---|
Fórmula molecular |
C14H11NO5 |
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
3-(4-aminophenoxy)phthalic acid |
InChI |
InChI=1S/C14H11NO5/c15-8-4-6-9(7-5-8)20-11-3-1-2-10(13(16)17)12(11)14(18)19/h1-7H,15H2,(H,16,17)(H,18,19) |
Clave InChI |
RDKYOSRDTQCCOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC2=CC=C(C=C2)N)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



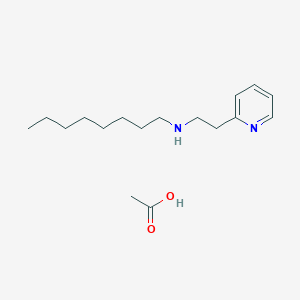
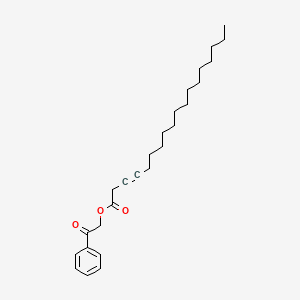
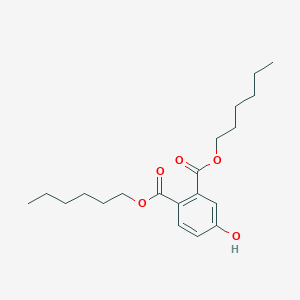
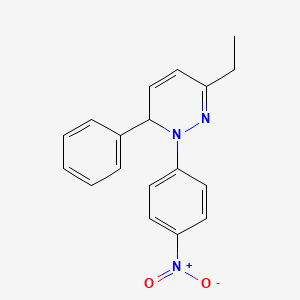
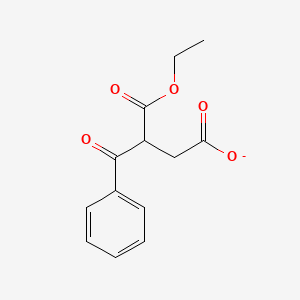
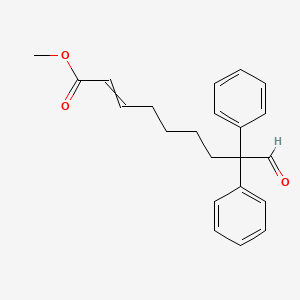
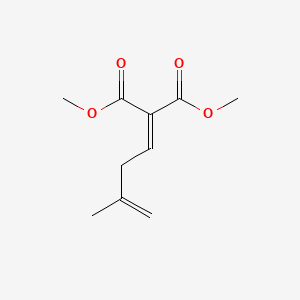
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)

![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)
![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
